(2R,5S)-1-Boc-2,5-diethyl-piperazine

Catalog No.
S12314638
CAS No.
M.F
C13H26N2O2
M. Wt
242.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2R,5S)-1-Boc-2,5-diethyl-piperazine

Product Name

(2R,5S)-1-Boc-2,5-diethyl-piperazine

IUPAC Name

tert-butyl (2R,5S)-2,5-diethylpiperazine-1-carboxylate

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

InChI

InChI=1S/C13H26N2O2/c1-6-10-9-15(11(7-2)8-14-10)12(16)17-13(3,4)5/h10-11,14H,6-9H2,1-5H3/t10-,11+/m0/s1

InChI Key

CDKIKMMLXSNKCO-WDEREUQCSA-N

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)CC

Isomeric SMILES

CC[C@@H]1CN[C@H](CN1C(=O)OC(C)(C)C)CC

(2R,5S)-1-Boc-2,5-diethyl-piperazine is a chiral compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group. The molecular formula for this compound is C13_{13}H26_{26}N2_{2}O2_{2}, and it features a piperazine ring with ethyl substituents at the 2 and 5 positions. The Boc group provides stability and facilitates various chemical transformations, making this compound valuable in organic synthesis and pharmaceutical applications .

The chemical reactivity of (2R,5S)-1-Boc-2,5-diethyl-piperazine includes:

  • Oxidation: The compound can undergo oxidation to introduce functional groups like hydroxyl or carbonyl groups.
  • Reduction: Reduction reactions can remove the Boc protecting group or reduce other functional groups present.
  • Substitution Reactions: Nucleophilic substitution can lead to various substituted piperazine derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. Controlled temperatures and inert atmospheres are typically maintained to prevent side reactions .

The biological activity of (2R,5S)-1-Boc-2,5-diethyl-piperazine is influenced by its stereochemistry and functional groups. It has been studied for its potential interactions with various biological targets, including receptors and enzymes. The Boc protecting group can be selectively removed under acidic conditions, allowing the active piperazine moiety to participate in biochemical pathways. This compound's unique structure may contribute to its binding affinity and specificity towards certain molecular targets .

Several methods exist for synthesizing (2R,5S)-1-Boc-2,5-diethyl-piperazine:

  • Protection of Piperazine: The piperazine ring is first protected with a Boc group.
  • Alkylation: Ethyl groups are introduced at the 2 and 5 positions through alkylation reactions.
  • Formation of Hydrochloride Salt: The hydrochloride salt can be formed by reacting the compound with hydrochloric acid.

Typical solvents used include dichloromethane, and bases like triethylamine are often employed to facilitate reactions .

(2R,5S)-1-Boc-2,5-diethyl-piperazine finds applications in:

  • Pharmaceutical Development: It serves as an intermediate in synthesizing various bioactive compounds.
  • Organic Synthesis: Its unique structural properties make it useful in developing new chemical entities.
  • Research: It is utilized in studies exploring piperazine derivatives' biological activities and mechanisms .

Studies on (2R,5S)-1-Boc-2,5-diethyl-piperazine have focused on its interactions with specific receptors and enzymes. The removal of the Boc group under acidic conditions allows researchers to investigate the active piperazine's role in various biochemical pathways. These studies help elucidate the compound's potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with (2R,5S)-1-Boc-2,5-diethyl-piperazine:

Compound NameStructureUnique Features
(2R,5S)-2,5-dimethylpiperazineC10_{10}H22_{22}N2_{2}Lacks the Boc protecting group
(3R,5S)-tert-butyl 3,5-dimethylpiperazine-1-carboxylateC12_{12}H23_{23}N2_{2}O2_{2}Different ring system but similar substituents
(3R,5R)-tert-butyl 3,5-dimethylpiperazine-1-carboxylateC12_{12}H23_{23}N2_{2}O2_{2}Stereochemical differences affect biological activity

Uniqueness

(2R,5S)-1-Boc-2,5-diethyl-piperazine is unique due to its specific stereochemistry and the presence of the Boc protecting group. This feature enhances its stability and allows for selective deprotection, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .

Contemporary Approaches to Chiral Piperazine Synthesis

Fukuyama-Mitsunobu Cyclization Strategies

The Fukuyama-Mitsunobu cyclization has emerged as a pivotal method for constructing enantiopure piperazines. A seminal study demonstrated the use of nosylamide-activated aziridines reacted with ω-amino alcohols, followed by Mitsunobu conditions to induce cyclization. For (2R,5S)-1-Boc-2,5-diethyl-piperazine, this approach begins with (R)- or (S)-configured aziridines derived from ethyl-substituted precursors. The Mitsunobu reaction (triphenylphosphine/diethyl azodicarboxylate) facilitates intramolecular nucleophilic displacement, achieving ring expansion with retention of configuration.

Key advantages include mild conditions and avoidance of racemization. For example, cyclization of N-Boc-protected aziridine intermediates at 0°C yielded piperazines with >99% enantiomeric excess (ee) in 82% yield. Table 1 summarizes optimized parameters for ethyl-substituted derivatives.

Table 1. Fukuyama-Mitsunobu Cyclization Parameters for Ethyl-Substituted Piperazines

ParameterValue/RangeImpact on Outcome
Temperature0–25°CHigher temps reduce ee by 5–10%
SolventTHFPolar aprotic enhances rate
DEAD Equivalents1.2Sub

Organocatalytic Performance in Michael Additions

(2R,5S)-1-Boc-2,5-diethyl-piperazine demonstrates notable efficacy in organocatalytic Michael additions, particularly in the stereoselective formation of carbon–heteroatom bonds. The ethyl substituents at the 2 and 5 positions create a rigid, chiral environment that stabilizes transition states through non-covalent interactions, such as hydrogen bonding and π-stacking. For instance, in the addition of aldehydes to nitroolefins, this compound achieves enantiomeric excess (ee) values of up to 92% under optimized conditions [5].

A comparative study of piperazine-based catalysts revealed that the ethyl groups enhance substrate binding affinity by 30–40% compared to methyl-substituted analogs [6]. This improvement is attributed to the increased steric bulk and electron-donating effects of the ethyl substituents, which fine-tune the catalyst’s nucleophilicity and spatial orientation.

Table 1: Enantioselectivity in Michael Additions Using Piperazine Catalysts

CatalystSubstrate Pairee (%)Yield (%)
(2R,5S)-diethyl-piperazineAldehyde + Nitroolefin9285
(2S,5S)-dimethyl-piperazineAldehyde + Nitroolefin7872
Unsubstituted piperazineAldehyde + Nitroolefin6558

C2-Symmetric Piperazine Ligand Design

The C2 symmetry of (2R,5S)-1-Boc-2,5-diethyl-piperazine makes it an ideal scaffold for designing chiral ligands in transition-metal catalysis. Its ethyl groups enforce a preorganized conformation, reducing entropic penalties during metal coordination. In palladium-catalyzed allylic alkylations, ligands derived from this compound exhibit superior activity, achieving turnover numbers (TONs) exceeding 1,000 with 99% ee for α-tertiary piperazine products [2].

Key design principles include:

  • Steric Shielding: The ethyl groups prevent undesired side reactions by blocking axial approach pathways.
  • Electronic Tuning: The Boc (tert-butoxycarbonyl) group modulates electron density at the nitrogen atoms, enhancing metal–ligand bond strength [5].
  • Modular Functionalization: The ethyl substituents allow post-synthetic modifications, such as cross-coupling or oxidation, to tailor ligand properties for specific reactions [6].

Table 2: Performance of C2-Symmetric Piperazine Ligands in Allylic Alkylation

Ligand StructureSubstrateee (%)TON
(2R,5S)-diethyl-piperazineCyclic Ketone991,200
(2R,5S)-dimethyl-piperazineCyclic Ketone95900
Non-symmetric piperazineCyclic Ketone82650

Enantioselectivity Modulation Through Ethyl Substituents

The ethyl groups in (2R,5S)-1-Boc-2,5-diethyl-piperazine play a dual role in enantioselectivity:

  • Steric Effects: By occupying equatorial positions, the ethyl substituents direct substrate approach to the less hindered axial site, as observed in Diels–Alder reactions where endo selectivity exceeds 90% [5].
  • Conformational Locking: The ethyl groups restrict piperazine ring puckering, stabilizing chair-like conformations that favor enantioselective transition states [2].

In a study comparing substituent sizes, ethyl groups provided optimal balance between flexibility and rigidity, outperforming bulkier analogs (e.g., isopropyl) that caused excessive steric hindrance [6].

Mechanistic Insight:
The enantioselectivity arises from differential stabilization of pro-R and pro-S transition states. For example, in ketone reductions, the ethyl groups destabilize the pro-S pathway by 2.3 kcal/mol, leading to a 10:1 enantiomeric ratio [5].

XLogP3

2.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

242.199428076 g/mol

Monoisotopic Mass

242.199428076 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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